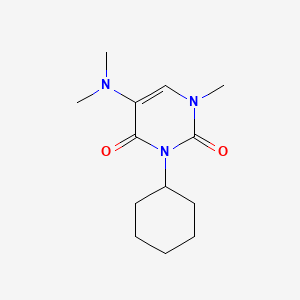
Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl-: is a synthetic derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a cyclohexyl group at the 3-position, a dimethylamino group at the 5-position, and a methyl group at the 1-position of the uracil ring. The molecular formula of this compound is C14H23N3O2 , and it has a molecular weight of 265.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with uracil as the core structure.
Dimethylamination: The dimethylamino group is introduced at the 5-position through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group.
Methylation: The methyl group at the 1-position is introduced using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl-: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or alkoxides replace the dimethylamino group.
Scientific Research Applications
Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl-: has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl- involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyl and dimethylamino groups contribute to its binding affinity and specificity. The compound may modulate specific biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl-: can be compared with other similar compounds, such as:
Uracil, 3-cyclohexyl-1-methyl-: Lacks the dimethylamino group at the 5-position, resulting in different chemical and biological properties.
Uracil, 5-(dimethylamino)-1-methyl-: Lacks the cyclohexyl group at the 3-position, affecting its overall reactivity and interactions.
Uracil, 3-cyclohexyl-5-(ethylmethylamino)-1-methyl-: Contains an ethylmethylamino group instead of a dimethylamino group, leading to variations in its chemical behavior and applications.
These comparisons highlight the unique structural features and properties of Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl- , making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
53727-40-5 |
|---|---|
Molecular Formula |
C13H21N3O2 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
3-cyclohexyl-5-(dimethylamino)-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H21N3O2/c1-14(2)11-9-15(3)13(18)16(12(11)17)10-7-5-4-6-8-10/h9-10H,4-8H2,1-3H3 |
InChI Key |
LGTBOIFEURNNPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C2CCCCC2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


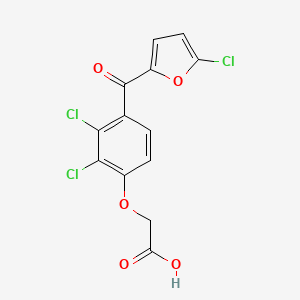
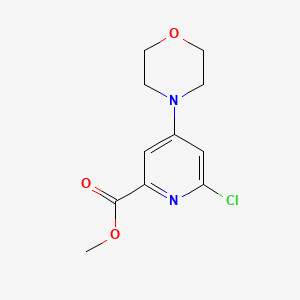
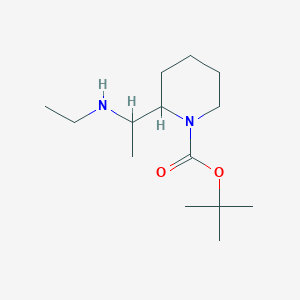
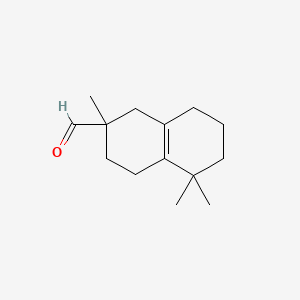
![3-{1-[2-(4-Aminophenyl)ethyl]-3-propylpyrrolidin-3-yl}phenol](/img/structure/B13945648.png)

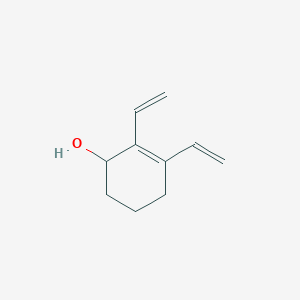
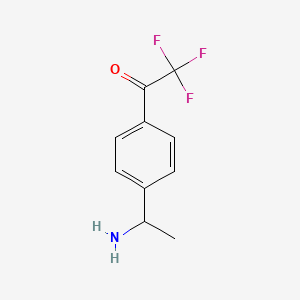
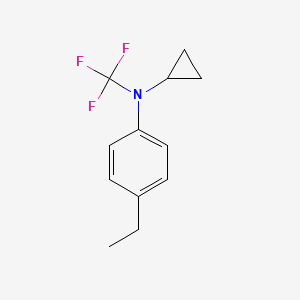

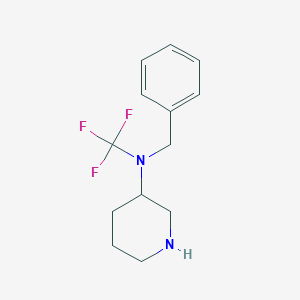


![2-Cyanobenzo[d]thiazol-6-yl acetate](/img/structure/B13945700.png)
